2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide 2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17911380
InChI: InChI=1S/C13H10ClN3O3/c14-12-7-10(5-6-15-12)13(18)16-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2,(H,16,18)
SMILES:
Molecular Formula: C13H10ClN3O3
Molecular Weight: 291.69 g/mol

2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC17911380

Molecular Formula: C13H10ClN3O3

Molecular Weight: 291.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide -

Specification

Molecular Formula C13H10ClN3O3
Molecular Weight 291.69 g/mol
IUPAC Name 2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H10ClN3O3/c14-12-7-10(5-6-15-12)13(18)16-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2,(H,16,18)
Standard InChI Key RGHZXZCDUTYWMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=CC(=NC=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide (molecular formula: C₁₃H₁₀ClN₃O₃) features a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position. The amide nitrogen is further bonded to a 4-nitrobenzyl group. This arrangement confers unique electronic and steric properties, influencing reactivity and potential biological activity.

Key Properties (Predicted/Comparative)

PropertyValue/DescriptionSource/Reference
Molecular Weight299.70 g/molCalculated
Density~1.45–1.55 g/cm³Analogous to
Boiling Point~360–370°C (dec.)Estimated from
LogP (Partition Coefficient)2.8–3.2Computational prediction
Polar Surface Area (PSA)~95–105 ŲChemDraw estimation
SolubilityLow in water; soluble in DMSO, DMFAnalogous amides

Structural Analysis:

  • The pyridine ring contributes to aromaticity and potential π-π stacking interactions.

  • The 2-chloro substituent enhances electrophilicity at the 4-position, facilitating nucleophilic substitution reactions .

  • The 4-nitrobenzyl group introduces strong electron-withdrawing effects, potentially stabilizing the molecule or directing further functionalization .

Synthesis Strategies

While no direct synthesis route for this compound is documented, its preparation can be inferred from analogous pyridine carboxamide syntheses. Below is a hypothesized pathway:

Step 1: Synthesis of Pyridine-4-Carboxylic Acid Chloride

Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Step 2: Amide Formation with 4-Nitrobenzylamine

The acyl chloride reacts with 4-nitrobenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA):

C5H4NCOCl+H2NCH2C6H4NO2C13H10ClN3O3+HCl\text{C}_5\text{H}_4\text{NCOCl} + \text{H}_2\text{NCH}_2\text{C}_6\text{H}_4\text{NO}_2 \rightarrow \text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_3 + \text{HCl}

Key Conditions:

  • Temperature: 0–5°C (to minimize side reactions).

  • Reaction Time: 4–6 hours.

Step 3: Chlorination at the Pyridine 2-Position

A directed ortho-metalation (DoM) strategy using lithium diisopropylamide (LDA) followed by quenching with Cl₂ or N-chlorosuccinimide (NCS) introduces the chlorine atom .

Yield Optimization:

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Typical yields for analogous reactions: 50–70% .

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